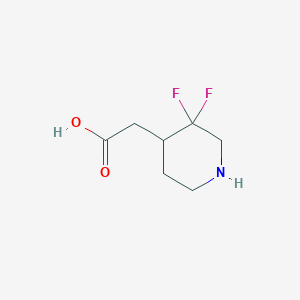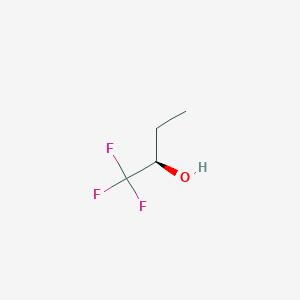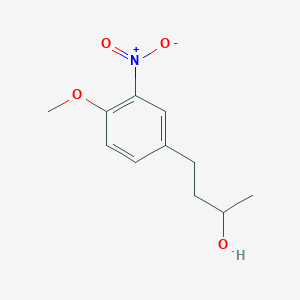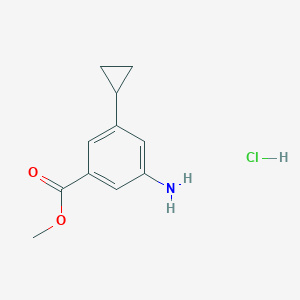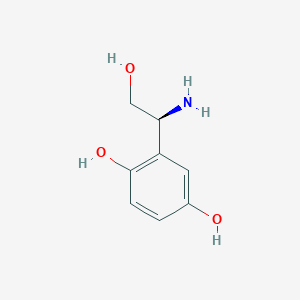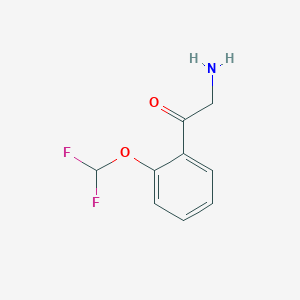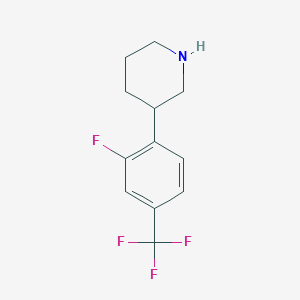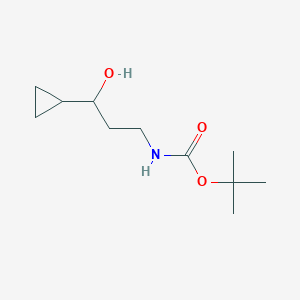
tert-butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C11H21NO3. It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a hydroxypropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl-containing reagent under specific conditions. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction can revert it back to the hydroxy form .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other products requiring specific chemical properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-chloropropyl)carbamate
Comparison: tert-Butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that lack the cyclopropyl group. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
1822775-17-6 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-6-9(13)8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Clave InChI |
SXQOSAHWFZMXKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C1CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


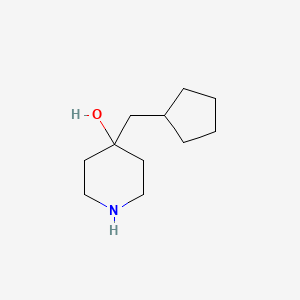
![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)

